N-Boc-N6-Cbz-L-lysine 4-nitroanilide
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Overview
Description
N-Boc-N6-Cbz-L-lysine 4-nitroanilide is a complex organic compound that is primarily used in the field of synthetic organic chemistry. It is a derivative of lysine, an essential amino acid, and is often utilized as a building block in the synthesis of peptides and other bioactive molecules. The compound features protective groups such as Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy), which are commonly used to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N6-Cbz-L-lysine 4-nitroanilide typically involves multiple steps, starting from L-lysine. The first step is the protection of the amino group with a Boc group, followed by the protection of the epsilon-amino group with a Cbz group. The final step involves the coupling of the protected lysine derivative with 4-nitroaniline.
Protection of the Alpha-Amino Group: L-lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-L-lysine.
Protection of the Epsilon-Amino Group: The N-Boc-L-lysine is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to form N-Boc-N6-Cbz-L-lysine.
Coupling with 4-Nitroaniline: The final step involves the coupling of N-Boc-N6-Cbz-L-lysine with 4-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N6-Cbz-L-lysine 4-nitroanilide undergoes various types of chemical reactions, including:
Hydrolysis: Removal of protective groups under acidic or basic conditions.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions involving the amino groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc group removal, hydrogen bromide (HBr) in acetic acid for Cbz group removal.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: L-lysine or its derivatives.
Reduction: N-Boc-N6-Cbz-L-lysine 4-aminoanilide.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-N6-Cbz-L-lysine 4-nitroanilide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic peptides.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of N-Boc-N6-Cbz-L-lysine 4-nitroanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The protective groups (Boc and Cbz) are removed under specific conditions to expose the active sites of the molecule, allowing it to interact with its targets. The nitro group can be reduced to an amino group, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-lysine: Lacks the Cbz protection and nitroanilide group.
N6-Cbz-L-lysine: Lacks the Boc protection and nitroanilide group.
N-Boc-N6-Cbz-L-lysine: Lacks the nitroanilide group.
Uniqueness
N-Boc-N6-Cbz-L-lysine 4-nitroanilide is unique due to the presence of both Boc and Cbz protective groups, as well as the nitroanilide moiety. This combination of functional groups allows for selective deprotection and modification, making it a versatile intermediate in organic synthesis and biochemical research.
Properties
IUPAC Name |
benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLJZTUHLDXXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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